Compound Description: This compound contains a central eight-membered ring that deviates from the ideal boat conformation due to steric hindrance. The molecule also features benzene and pyrazole rings oriented almost perpendicular to each other. In the crystal structure, molecules are linked by C(ar)—H⋯O hydrogen bonds. []
Relevance: This compound shares a 3-methyl-1-phenyl-1H-pyrazol-5-yl moiety with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity suggests potential interest in exploring the biological activities of both compounds. []
Compound Description: This molecule is composed of six rings: phenyl, triazolyl, thiazolyl, pyrazoyl, tolyl, and fluorophenyl. It exhibits specific twist angles between these rings and displays a short intramolecular C—H...N contact and a weak intermolecular C—H...π interaction. []
Relevance: While not directly analogous, this compound shares the pyrazole ring system with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. The presence of different substituents on the pyrazole core in this related compound highlights the potential for diverse structural modifications and their impact on biological activity. []
Compound Description: This compound is synthesized through a three-component reaction involving ethyl 6-methyl-4-(4-methylphenyl)-2-thioxo-1,2,3,4-tetrahydropyrimidine-5-carboxylate, 3-(3,4-dichlorophenyl)-1-phenyl-1H-pyrazole-4-carbaldehyde, and monochloroacetic acid. []
Relevance: This compound, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, features a pyrazole ring substituted at the 1-position with a phenyl ring. This structural motif might be important for specific biological interactions, making comparisons between these compounds relevant. []
Compound Description: This series of imidazol-pyrazole hybrids demonstrates high biological activity, particularly compound 9g with potent activity against EGFR and cancer cell lines (A549 and HepG2). Compound 9h exhibits significant activity against FabH E. coli. []
Relevance: These compounds, particularly compound 9g, share a 3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This overlap in structure, along with the notable biological activities of the related compounds, makes them interesting for comparative analysis and further investigation. []
2-Methoxy-4-(1-phenyl-3-methyl-1H-pyrazol-5-yl)phenol and its Aminomethyl Derivatives
Compound Description: These 1,5-diarylpyrazole compounds show promising anti-inflammatory activity, especially the aminomethyl derivatives. Compounds with dimethylamino-methyl, diethylaminomethyl, and pyrrolidinomethyl moieties (2a, 2c, and 2e) demonstrate superior activity compared to diclofenac sodium, a standard anti-inflammatory drug. []
Relevance: This set of compounds shares a core 1-phenyl-3-methyl-1H-pyrazol-5-yl structure with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. The observed anti-inflammatory activity of these related compounds, particularly the aminomethyl derivatives, highlights the potential for developing new anti-inflammatory agents based on similar structural motifs. []
Compound Description: This study focuses on Co(II) and Cu(II) complexes of a 3-methyl-1-phenyl-4-[(E)-(pyridin-2-yl)diazenyl]-1H-pyrazol-5-ol ligand, exploring their DNA interaction, antibacterial properties, and potential as drugs through molecular docking studies. []
Relevance: This ligand, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, contains a 3-methyl-1-phenyl-1H-pyrazol-5-ol moiety. The research on this ligand's metal complexes provides insights into potential metal-binding properties and biological activities associated with this shared structural feature. []
Compound Description: This group of imidazole-pyrazole-benzo[f]chromene hybrids displays significant antimicrobial and anticancer activity. Compound 7f shows particularly potent inhibitory activity against EGFR and A549 kinase. []
Relevance: These derivatives, particularly compound 7f, have the 3-methyl-1-phenyl-1H-pyrazol-4-yl group in common with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. The potent anticancer and antimicrobial activities exhibited by these related compounds emphasize the significance of this shared structural motif in medicinal chemistry. []
Compound Description: This compound exists in a zwitterionic enolate form. The pyrazolone ring is twisted relative to the 1-phenyl, indirectly bound phenyl, and benzothiazole rings. The crystal structure reveals one-dimensional chains formed through N—H⋯O, O—H⋯N, and O—H⋯O hydrogen bonds. []
Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5-ol scaffold with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. Although they differ in their specific substituents, the presence of the shared scaffold suggests a potential relationship in their chemical properties and possible biological activities. []
Compound Description: This molecule consists of two ring systems connected by a C—C bond between dihydropyrazolyl and pyrazolyl rings. The molecule adopts specific angles between its various ring planes. []
Relevance: This compound and the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, belong to the same chemical class—pyrazoles. Although their structures differ in complexity, this shared chemical class suggests that they may share some physicochemical properties. []
Compound Description: This compound crystallizes in the triclinic crystal system and is characterized by its specific unit cell parameters and crystallographic data. []
Relevance: This compound, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, contains a pyrazole ring. The research on this compound, while focusing on its crystal structure, provides a basis for comparing and understanding the structural diversity within the pyrazole family of compounds. []
Compound Description: This group of compounds is synthesized via a two-step process involving Knoevenagel condensation followed by selective reduction. The reactions are generally applicable to various derivatives, providing good yields and short reaction times. []
Relevance: These compounds share the 3-methyl-1-phenyl-1H-pyrazol-5-ol core structure with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity, despite differences in substituents, suggests the possibility of shared or related chemical properties and potential biological activities. []
Compound Description: In this compound, the 2-hydroxy-5-methylphenyl and phenyl rings are inclined relative to the pyrazolopyridine moiety. The molecule exhibits intramolecular O—H⋯O and C—H⋯N hydrogen bonds, and the crystal structure shows π–π interactions and C—H⋯π interactions. []
Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazole core structure with the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). Although the specific ring systems and substituents differ, the presence of this common core suggests potential similarities in their chemical properties and reactivity. []
1-((3s,4r)-4-(3-Fluorophenyl)-1-(2-methoxyethyl)pyrrolidin-3-yl)-3-(4-methyl-3-(2-methylpyrimidin-5-yl)-1-phenyl-1h-pyrazol-5-yl)urea as TrkA Kinase Inhibitor
Compound Description: This compound acts as a TrkA kinase inhibitor, potentially useful for treating conditions like pain, cancer, inflammation, neurodegenerative diseases, and others influenced by TrkA kinase activity. []
Relevance: This compound, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, includes a pyrazole ring. Though their structures differ significantly, this shared feature might suggest some commonalities in their synthesis or potential for interacting with biological targets. []
Compound Description: This compound, a pyrazoline-1-carboximidamide derivative, exhibits electron delocalization through its structure. It features a flat-envelope conformation of the pyrazoline ring and engages in intramolecular hydrogen-bonding interactions. []
Relevance: This compound features a 3-methyl-5-(4-methylphenyl)-4,5-dihydro-1H-pyrazol-1-yl moiety that closely resembles the 3-methyl-5-(4-methylphenyl)-1H-pyrazol-1-yl group in the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity makes it relevant for understanding the effects of minor modifications on the chemical behavior and potential biological activity of such pyrazole derivatives. []
Compound Description: This series of N-phenylpyrazolyl aryl methanone derivatives incorporates arylthio, arylsulfinyl, or arylsulfonyl groups and displays notable herbicidal and insecticidal activities. []
Relevance: These compounds share the 3-methyl-1-phenyl-1H-pyrazol-4-yl core with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This common structural feature, despite different substituents, suggests they might possess some similar chemical properties and highlights the potential of this core structure for developing bioactive compounds. []
Compound Description: This non-planar molecule lacks crystallographic symmetry. Its crystal structure is primarily stabilized by intermolecular C—H⋯O hydrogen bonds. []
Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5-yl substructure with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. The shared substructure suggests potential similarities in their chemical properties, highlighting the significance of this particular arrangement of atoms within the molecules. []
Compound Description: This compound crystallizes in the triclinic crystal system with specific unit cell dimensions and structural characteristics. []
Relevance: This molecule, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, contains a pyrazole ring. This common structural feature allows for comparisons in terms of their molecular geometries, potential intermolecular interactions, and potential biological activities. []
Compound Description: DRC-KS1 and DRC-KS2 are identified as potential inhibitors of Staphylococcus aureus sortase A, an enzyme crucial for the bacterium's virulence. []
Relevance: DRC-KS2, while structurally different overall, shares the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core structure with the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). This shared core, despite variations in the surrounding chemical structure, suggests the possibility of common features in their binding interactions with biological targets. []
Compound Description: This compound exists in the enamine-keto form, stabilized by an intramolecular N—H⋯O hydrogen bond. Its crystal structure is characterized by specific dihedral angles between its ring systems and intermolecular C—H⋯N hydrogen bonds forming chains. []
Relevance: This compound and the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide, share the 3-methyl-1-phenyl-4,5-dihydro-1H-pyrazol-5-one core. Despite variations in substituents and their positions, this shared core suggests potential similarities in their chemical reactivities and potential biological activities. []
Compound Description: This mononuclear cobalt(II) complex features a six-coordinate Co(II) center. Its structure is stabilized by O—H⋯N hydrogen bonds involving ethanol molecules and pyrazolonate anions. []
Relevance: This complex includes a 4-acetyl-3-methyl-1-phenyl-1H-pyrazol-5(4H)-one ligand, which shares the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity suggests that understanding the coordination chemistry and properties of this complex might offer insights into the potential metal-binding behavior of the target compound. []
Compound Description: This compound exists in the keto–enamine form. It is characterized by specific dihedral angles between its phenyl, furyl, and pyrazole rings. []
Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. The shared core structure, despite differences in other substituents, suggests the possibility of similar chemical reactivity and potential for biological activity. []
Compound Description: This study investigates a Schiff base ligand and its MoO2 (II) complex. The ligand coordinates to the metal center through azomethine nitrogen and enolic oxygen. Theoretical calculations using DFT provide insights into the geometry and electronic properties of the complex. []
Relevance: The Schiff base ligand in this study contains the 5-hydroxy-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety, which shares the 3-methyl-1-phenyl-1H-pyrazol-4-yl core with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity suggests the possibility of shared chemical behavior and potential for metal coordination. []
Compound Description: This dithio Schiff base, synthesized from 2-phenyl-4-benzoyl-5-methyl-pyrazolin-3-one and 2-amino thiophenol, exhibits intramolecular and intermolecular interactions, including C—H⋯N, C—H⋯O, C—H⋯S, and N—H⋯O hydrogen bonds. []
Relevance: This Schiff base has a 3-methyl-1-phenyl-1H-pyrazol-5-ol core in common with the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). Although their structures differ in other aspects, the shared core suggests potential similarities in their chemical behavior and reactivity. []
Compound Description: The crystal structure of this compound reveals that the three benzene rings are twisted relative to the central pyrazole ring. []
Relevance: This compound contains a 4-(4-chlorobenzoyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl group. This structure is similar to the 5-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl group found in the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. Both share a common scaffold, suggesting potential similarities in their chemical properties and possible biological activities. []
Compound Description: This phenylpyrazole-based insecticide exhibits specific spectroscopic properties and has been structurally characterized using X-ray crystallography. []
Relevance: This compound, while structurally distinct, belongs to the same broad chemical class as the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide) - pyrazoles. This shared class membership implies potential commonalities in their synthesis pathways and physicochemical properties. []
Compound Description: These N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamide derivatives exhibit different hydrogen-bonding patterns in their crystal structures. []
Relevance: These compounds share a 3-tert-butyl-1-phenyl-1H-pyrazol-5-yl moiety with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide. This structural similarity suggests that comparing their crystallographic data and hydrogen-bonding patterns could provide insights into the intermolecular interactions of the target compound. []
Compound Description: This compound exhibits both intramolecular and intermolecular N—H⋯N hydrogen bonds, along with N—H⋯O hydrogen bonds, contributing to its sheet-like crystal structure. []
Relevance: This compound features two 5-amino-3-methyl-1-phenyl-1H-pyrazol-4-yl moieties, which closely resemble the 5-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl group present in the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). This structural similarity indicates the potential for these compounds to exhibit comparable hydrogen-bonding patterns and intermolecular interactions. []
Compound Description: This compound adopts the keto–amine tautomeric form in its solid state, stabilized by an intramolecular N—H⋯O hydrogen bond. Weak C—H⋯O hydrogen bonds link molecules in the crystal structure. []
Relevance: This compound contains the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core structure, which is also present in the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). Despite differences in other substituents, the shared core suggests a possibility of similar tautomeric behavior and intermolecular interactions. []
Compound Description: This series of compounds, designed and synthesized with moderate to good yields, incorporates sulfonamide functionality combined with a 2-azitidinone group. []
Relevance: Although structurally distinct, this series of compounds, like the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide), features the presence of a pyrazole ring. This shared structural element might indicate some shared chemical properties and potential for biological activity related to the pyrazole moiety. []
Compound Description: This heterocyclic phenylhydrazone Schiff base features a pyrazole moiety. Its crystal structure reveals N—H⋯π and π–π stacking interactions. []
Relevance: This compound, containing a 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core, shares this structural feature with the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). The presence of this shared core and the observed intermolecular interactions in this compound offer a basis for exploring similar structural features and potential interactions in the target compound. []
Compound Description: This compound forms a chain of edge-fused rings in its crystal structure through two independent C—H...O hydrogen bonds and a centrosymmetric π-π stacking interaction. []
Relevance: This compound belongs to the same chemical class as the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide) – pyrazoles. Though their structures differ in complexity, the shared class suggests they might exhibit some comparable physicochemical characteristics and intermolecular interactions. []
Compound Description: This compound crystallizes in the monoclinic system. Theoretical studies using DFT/B3LYP provide insights into its bond lengths, angles, and molecular orbital energies. Hirshfeld surface analysis reveals intermolecular interactions, and molecular docking studies suggest potential biological activity. []
Relevance: The structural resemblance between the 3-methyl-5-phenoxy-1-phenyl-1H-pyrazol-4-yl group in this compound and the 5-(4-methylphenyl)-3-methyl-1-phenyl-1H-pyrazol-5-yl group in the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide), makes it a relevant comparison point. The DFT studies and Hirshfeld surface analysis conducted on this compound can offer valuable insights into the potential electronic characteristics and intermolecular interactions of the target compound. []
Compound Description: This series of pyrazole derivatives, synthesized from a pyrazole-based oxazolone derivative, was screened for antiproliferative activity against colon and breast cancer cell lines. The triazinone derivative showed the most potent activity. []
Relevance: These derivatives, especially the triazinone derivative, share a 5-chloro-3-methyl-1-phenyl-1H-pyrazol-4-yl moiety with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). This structural similarity, combined with their antiproliferative activity, makes them relevant for comparative analysis and further development of anticancer agents. []
Compound Description: This compound exists in an enamine–keto form and is stabilized by an intramolecular N—H⋯O hydrogen bond. It displays specific dihedral angles between its rings and forms supramolecular chains through weak C—H⋯O hydrogen bonds. []
Relevance: This compound shares the 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one core with the target compound, 5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). While their structures differ in other substituents, the common core suggests the possibility of similar tautomeric behavior and hydrogen-bonding patterns. []
Compound Description: The pyrazole ring in this molecule is planar and forms specific dihedral angles with the N- and C-bound benzene rings. []
Relevance: This compound, like the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide), features a pyrazole ring substituted with a phenyl group at the 1-position. This shared structural element highlights the importance of this specific substitution pattern in influencing the molecule's conformation and potential interactions. []
Compound Description: This compound, existing in the enamine–keto form, features specific dihedral angles between its pyrazolone ring and three benzene rings. []
Relevance: This compound shares a common scaffold, 3-methyl-1-phenyl-1H-pyrazol-5(4H)-one, with the target compound, **5-(4-methylphenyl)-N-(3-methyl-1-phenyl-1H-pyrazol-5-yl)-3-isoxazolecarboxamide). This structural similarity, despite differences in specific substituents, suggests that these compounds might share certain chemical properties and potential for biological activity related to the common scaffold. []
Q1: How Can I Obtain a Quote for a Product I'm Interested In?
To receive a quotation, send us an inquiry about the desired product.
The quote will cover pack size options, pricing, and availability details.
If applicable, estimated lead times for custom synthesis or sourcing will be provided.
Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
New customers generally require full prepayment.
NET 30 payment terms can be arranged for customers with established credit.
Contact our customer service to set up a credit account for NET 30 terms.
We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
Preferred methods include bank transfers (ACH/wire) and credit cards.
Request a proforma invoice for bank transfer details.
For credit card payments, ask sales representatives for a secure payment link.
Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
Orders are confirmed upon receiving official order requests.
Provide full prepayment or submit purchase orders for credit account customers.
Send purchase orders to sales@EVITACHEM.com.
A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
You can use your FedEx account; specify this on the purchase order or inform customer service.
Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
Reach out to our customer service representatives at sales@EVITACHEM.com.
For ongoing order updates or questions, continue using the same email.
Remember, we're here to help! Feel free to contact us for any queries or further assistance.
Quick Inquiry
Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.